molecular formula C15H8Cl2N4O B11055444 4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

Cat. No.: B11055444
M. Wt: 331.2 g/mol
InChI Key: SEQFBCQCJPGUQK-UHFFFAOYSA-N
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Description

4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a complex organic compound with significant potential in various scientific fields. It features a triazoloquinazoline core, which is known for its diverse biological activities, including anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloquinazoline core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to modify the triazoloquinazoline core.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The triazoloquinazoline core is crucial for binding to the active sites of these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar core structures but different substituents.

    Chlorophenols: Compounds with phenol groups substituted with chlorine atoms.

Uniqueness

4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is unique due to the combination of its triazoloquinazoline core and the specific positioning of chloro and phenol groups.

Properties

Molecular Formula

C15H8Cl2N4O

Molecular Weight

331.2 g/mol

IUPAC Name

4-chloro-2-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol

InChI

InChI=1S/C15H8Cl2N4O/c16-8-4-5-12(22)9(6-8)14-19-15-13-10(17)2-1-3-11(13)18-7-21(15)20-14/h1-7,22H

InChI Key

SEQFBCQCJPGUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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